4-cyano-2-fluoro-N-[3-(propanoylamino)phenyl]benzamide
Overview
Description
4-cyano-2-fluoro-N-[3-(propanoylamino)phenyl]benzamide is an organic compound with the molecular formula C16H13FN2O2 This compound is characterized by the presence of a cyano group, a fluoro substituent, and a propanoylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-N-[3-(propanoylamino)phenyl]benzamide can be achieved through a multi-step process involving the following key steps:
Nitration and Reduction: The starting material, 2-fluorobenzonitrile, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Amidation: The amine is then reacted with 3-(propanoylamino)benzoic acid under amidation conditions to form the desired benzamide derivative.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-cyano-2-fluoro-N-[3-(propanoylamino)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the compound can undergo oxidation to form different functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-cyano-2-fluoro-N-[3-(propanoylamino)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-cyano-2-fluoro-N-[3-(propanoylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluoro groups may enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-2-fluorobenzoic acid
- 4-cyano-2-fluoro-N-(3-fluorophenyl)benzamide
- 4-cyano-3-fluorobenzoic acid
Uniqueness
4-cyano-2-fluoro-N-[3-(propanoylamino)phenyl]benzamide is unique due to the presence of the propanoylamino group, which may confer distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity, binding interactions, and overall efficacy in various applications.
Properties
IUPAC Name |
4-cyano-2-fluoro-N-[3-(propanoylamino)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-2-16(22)20-12-4-3-5-13(9-12)21-17(23)14-7-6-11(10-19)8-15(14)18/h3-9H,2H2,1H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDRLHOEXIDVQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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